molecular formula C21H19N3O2S B2613053 3-allyl-7-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 361475-17-4

3-allyl-7-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No. B2613053
CAS RN: 361475-17-4
M. Wt: 377.46
InChI Key: JWDAIHFCRBRIEU-UHFFFAOYSA-N
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Description

3-allyl-7-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C21H19N3O2S and its molecular weight is 377.46. The purity is usually 95%.
BenchChem offers high-quality 3-allyl-7-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-allyl-7-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Modifications

The synthesis and chemical modification of compounds similar to 3-allyl-7-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one have been a topic of interest for the development of new chemical entities and the exploration of their potential applications. Studies have demonstrated various methods for introducing allyl and other substituent groups into the isoquinoline system, facilitating the synthesis of complex alkaloids and other heterocyclic compounds. For instance, the 1,2-addition of allyl groups to cyclic C=N double bonds using organotin reagents has been utilized for the synthesis of alkaloids, highlighting the versatility of such compounds in synthetic chemistry (Yamaguchi et al., 1992).

Catalytic Reactions and Asymmetric Synthesis

The catalytic asymmetric allylation of dihydroisoquinolines, employing various catalysts, underscores the potential of these compounds in the asymmetric synthesis of chiral molecules. This approach has been applied to the synthesis of several isoquinoline alkaloids, demonstrating the significance of such compounds in medicinal chemistry and the synthesis of biologically active molecules (Miyazaki et al., 2011).

Application in Organic Synthesis

Compounds structurally related to 3-allyl-7-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one have been used as intermediates in the synthesis of various heterocyclic systems. These include the synthesis of tetrahydro-3-benzazepines and tetrahydroisoquinolines from allenes, showcasing the utility of such compounds in the development of new synthetic pathways and the creation of novel organic molecules (Rodríguez et al., 2014).

Photoluminescence and Material Science Applications

The exploration of photoluminescent properties of related compounds, such as the synthesis and characterization of tris-(7-substituted-8-hydroxyquinoline) aluminum complexes, indicates potential applications in material science and optoelectronics. These studies suggest the possibility of utilizing such compounds in the development of organic light-emitting diodes (OLEDs) and other photoluminescent materials (Duann et al., 2003).

properties

IUPAC Name

7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-2-10-24-20(26)17-8-7-15(12-18(17)22-21(24)27)19(25)23-11-9-14-5-3-4-6-16(14)13-23/h2-8,12H,1,9-11,13H2,(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDAIHFCRBRIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-allyl-7-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

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